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Compound of Interest

Compound Name: 5-Bromo-6-methylpyrimidin-4-OL

Cat. No.: B189404 Get Quote

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and

essential biological molecules like DNA and RNA.[1] Its unique electronic properties and ability to form multiple hydrogen

bonds make it a privileged structure in drug design. Within this class, halogenated pyrimidines, such as 5-Bromo-6-
methylpyrimidin-4-ol, serve as exceptionally versatile building blocks. The strategic placement of a bromine atom on the

electron-rich pyrimidine ring provides a reactive handle for sophisticated molecular engineering, primarily through metal-

catalyzed cross-coupling reactions.[2] This guide offers a detailed examination of 5-Bromo-6-methylpyrimidin-4-ol (CAS

No. 3438-52-6), covering its chemical properties, a robust synthesis strategy, key applications, and essential handling

protocols, designed to empower researchers in leveraging this compound for novel drug discovery.

Physicochemical and Structural Characteristics
5-Bromo-6-methylpyrimidin-4-ol is a solid organic compound whose utility is defined by its distinct structural features.[3] It

exists in a tautomeric equilibrium between the -ol and -one forms, with the pyrimidin-4-one form generally being predominant

in the solid state. This tautomerism can influence its reactivity and interaction with biological targets.

Table 1: Core Physicochemical Properties of 5-Bromo-6-methylpyrimidin-4-ol
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Property Value Source(s)

CAS Number 3438-52-6 [4][5][6]

Molecular Formula C₅H₅BrN₂O [3][5][7]

Molecular Weight 189.01 g/mol [5][7][8]

Appearance Solid [3]

Boiling Point 225.5 °C at 760 mmHg [7]

Density 1.84 g/cm³ [7]

Purity Typically ≥95% to ≥98% (HPLC) [3][5][6]

Synonyms

5-Bromo-6-methyl-4-pyrimidinol, 5-

Bromo-4-hydroxy-6-methylpyrimidine, 5-

Bromo-6-methyl-4(1H)-pyrimidinone

[3][6][7]

SMILES CC1=C(C(=O)NC=N1)Br [7]

InChI
InChI=1S/C5H5BrN2O/c1-3-4(6)5(9)8-2-

7-3/h2H,1H3,(H,7,8,9)
[3][7]

InChI Key BIJQLSJJQJIFCL-UHFFFAOYSA-N [3][7]

graph Chemical_Structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms with positions

N1 [label="N", pos="0,1.5!"];

C2 [label="C", pos="1.3,0.75!"];

N3 [label="N", pos="1.3,-0.75!"];

C4 [label="C", pos="0,-1.5!"];

C5 [label="C", pos="-1.3,-0.75!"];

C6 [label="C", pos="-1.3,0.75!"];

O7 [label="=O", pos="0,-2.5!"];

C8 [label="CH₃", pos="-2.6,1.25!"];

Br9 [label="Br", pos="-2.6,-1.25!"];

H_N1 [label="H", pos="0,2.3!"];

// Define edges for bonds

C6 -- N1 -- C2 -- N3 -- C4 -- C5 -- C6;

C4 -- O7;

C6 -- C8;

C5 -- Br9;
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N1 -- H_N1 [style=invis]; // Placeholder for tautomeric H// Add labels for atoms in the ring

node [shape=none, fontcolor="#202124"];

l_N1 [label="N", pos="0,1.5!"];

l_C2 [label="", pos="1.3,0.75!"];

l_N3 [label="NH", pos="1.3,-0.75!"];

l_C4 [label="", pos="0,-1.5!"];

l_C5 [label="", pos="-1.3,-0.75!"];

l_C6 [label="", pos="-1.3,0.75!"];

}

Caption: Chemical structure of 5-Bromo-6-methyl-4(1H)-pyrimidinone.

Synthesis and Reactivity: A Practical Approach
While multiple synthetic routes to pyrimidinones exist, a common and reliable strategy involves the cyclocondensation of a β-

ketoester with urea, followed by bromination. This approach provides a scalable pathway to the target molecule.

Plausible Synthetic Workflow
The synthesis can be logically broken down into two primary stages: formation of the pyrimidine core and subsequent

regioselective bromination.

Step 1: Synthesis of 6-methylpyrimidin-4-ol. This is typically achieved via the Principle synthesis, reacting ethyl

acetoacetate with formamide or urea under basic conditions. The β-ketoester provides the C4, C5, C6, and methyl group

backbone, while the nitrogen-containing reagent closes the ring.

Step 2: Bromination. The formed 6-methylpyrimidin-4-ol is then subjected to bromination. A common and effective

brominating agent for such electron-rich heterocycles is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or

DMF. The reaction is often catalyzed by a radical initiator like AIBN or simply by light. The C5 position is electronically

activated and sterically accessible, leading to highly regioselective bromination.
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Starting Materials

Step 1: Cyclocondensation

Step 2: Bromination

Ethyl Acetoacetate

Base Catalyst (e.g., NaOEt)
Ethanol, Reflux

Urea

6-methylpyrimidin-4-ol

N-Bromosuccinimide (NBS)
Acetonitrile

5-Bromo-6-methylpyrimidin-4-ol
(Final Product)

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for 5-Bromo-6-methylpyrimidin-4-ol.

Core Reactivity and Mechanistic Rationale
The true value of 5-Bromo-6-methylpyrimidin-4-ol lies in its predictable reactivity. The bromine atom at the C5 position is

the primary site for synthetic diversification.

Cross-Coupling Reactions: The C-Br bond is highly amenable to participating in palladium-catalyzed cross-coupling

reactions such as Suzuki, Stille, Heck, and Sonogashira.[2][9] This allows for the direct and efficient installation of a wide

variety of aryl, heteroaryl, alkyl, or alkynyl groups at the C5 position. This capability is fundamental to modern library

synthesis and lead optimization, enabling a rapid exploration of the chemical space around the pyrimidine core.[2]

Nucleophilic Aromatic Substitution (SNAr): While less common for C5-bromo pyrimidines compared to C2/C4/C6 halo-

pyrimidines, under specific conditions with highly activated nucleophiles, substitution can occur.

N-Functionalization: The nitrogen atoms in the pyrimidine ring can be alkylated or acylated, providing another vector for

molecular modification, which can be crucial for modulating solubility, cell permeability, and target engagement.

Applications in Drug Discovery and Development
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The structural motifs accessible from 5-Bromo-6-methylpyrimidin-4-ol are prevalent in a wide range of biologically active

molecules. Its use as a synthetic intermediate is a testament to the importance of the pyrimidine core in modern

pharmacology.[1]

Kinase Inhibitors: The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By using 5-
Bromo-6-methylpyrimidin-4-ol, medicinal chemists can build out from the C5 position to occupy adjacent hydrophobic

pockets in the ATP-binding site, a common strategy for enhancing potency and selectivity.

Antiviral Agents: Pyrimidine derivatives have a long history as antiviral drugs. The compound 2-amino-5-bromo-6-methyl-

4(3H)-pyrimidinone has been reported to induce interferon and exhibit antiviral properties.[10] This highlights the potential

of this core structure in the development of new host-directed or direct-acting antiviral therapies.

Endothelin Receptor Antagonists: The discovery of Macitentan, an orally active dual endothelin receptor antagonist,

provides a compelling example of a complex drug molecule built upon a substituted pyrimidine core.[11][12] The synthesis

of such molecules often relies on the strategic functionalization of halogenated pyrimidine intermediates.

Antimicrobial Research: Pyrimidine derivatives continue to be explored for their antimicrobial properties, targeting essential

bacterial enzymes and pathways.[9] The ability to diversify the C5 position of this building block is crucial for developing

new agents to combat antibiotic resistance.

Guidance for Spectroscopic Characterization
Verifying the identity and purity of 5-Bromo-6-methylpyrimidin-4-ol is critical. The following are expected spectroscopic

signatures based on its structure.

¹H NMR: The spectrum should be relatively simple. Expect a singlet for the methyl protons (-CH₃) typically in the δ 2.0-2.5

ppm range. A singlet for the proton at the C2 position would be expected further downfield, likely above δ 7.5 ppm. A broad

singlet corresponding to the N-H proton will also be present, the chemical shift of which is highly dependent on solvent and

concentration.

¹³C NMR: Key signals would include the methyl carbon (δ ~20 ppm), the brominated C5 (δ ~100-110 ppm), and the

carbonyl carbon C4 (δ >160 ppm). The remaining aromatic carbons (C2 and C6) would appear in the typical δ 140-160

ppm range.

IR Spectroscopy: Look for a strong absorption band between 1650-1700 cm⁻¹ corresponding to the C=O stretch of the

pyrimidinone ring. A broad absorption in the 3100-3400 cm⁻¹ region would indicate N-H stretching. C-H stretching bands

for the methyl and aromatic protons will be observed below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively.

Mass Spectrometry: The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural

abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show two peaks of nearly equal

intensity for the molecular ion [M]⁺ and [M+2]⁺, providing definitive evidence for the presence of a single bromine atom.

Safety and Handling Protocols
As a laboratory chemical, 5-Bromo-6-methylpyrimidin-4-ol requires careful handling to minimize exposure and risk.
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Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes

serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile),

safety goggles with side-shields, and a lab coat.[13]

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]

Avoid dust formation during transfer. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[6]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
5-Bromo-6-methylpyrimidin-4-ol is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery.

Its stable pyrimidinone core, combined with the versatile reactivity of the C5-bromine atom, offers an efficient and reliable

platform for synthesizing diverse compound libraries and optimizing lead candidates. Understanding its properties, synthesis,

and reactivity empowers researchers to rationally design and construct novel molecules with the potential to address

significant unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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